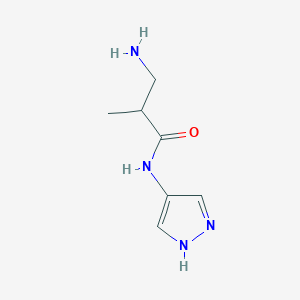
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by an amino group.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety, which can be achieved through the reaction of the pyrazole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, sulfonates, and other leaving groups can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
3-amino-5-methyl-1H-pyrazole: This compound is similar in structure but lacks the propanamide moiety.
3-amino-1-methyl-1H-pyrazole: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide is unique due to the presence of both the amino group and the propanamide moiety, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions with biological targets and provides versatility in synthetic applications.
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
3-amino-2-methyl-N-(1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5(2-8)7(12)11-6-3-9-10-4-6/h3-5H,2,8H2,1H3,(H,9,10)(H,11,12) |
InChIキー |
MPAIGPXTGNZARP-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(=O)NC1=CNN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


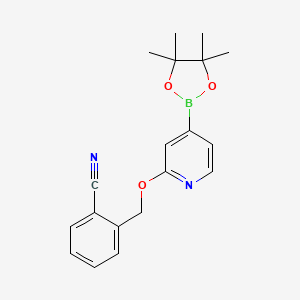
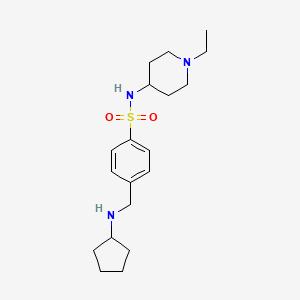
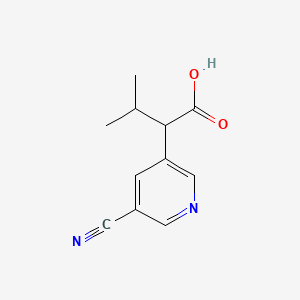
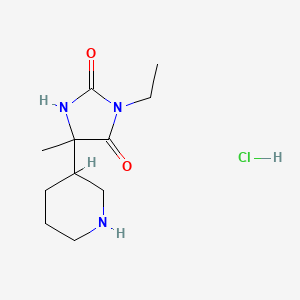
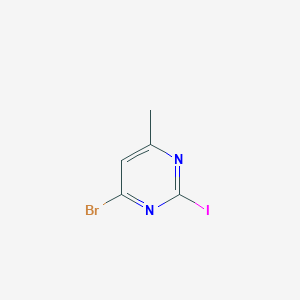
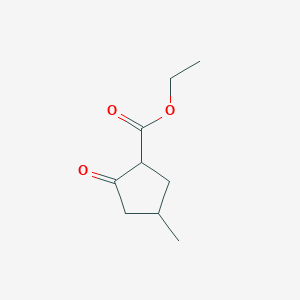
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
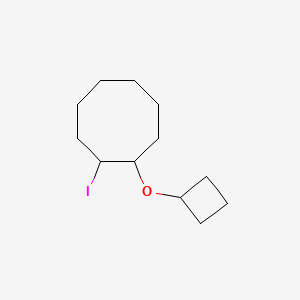
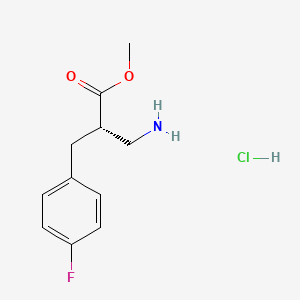
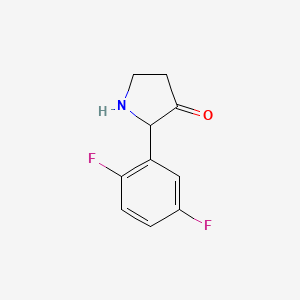
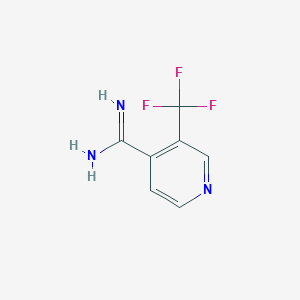

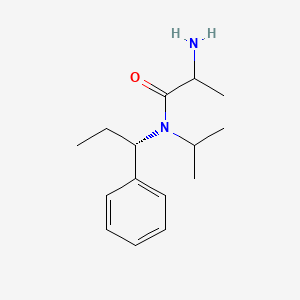
![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)
